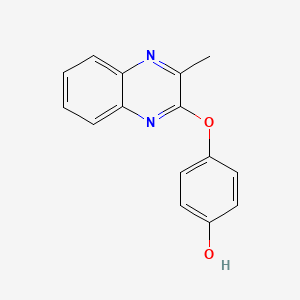

2-(4-Hydroxyphenoxy)-3-methylquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Hydroxyphenoxy)-3-methylquinoxaline is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

The compound has been identified as part of a class of quinoxaline derivatives that exhibit significant herbicidal properties. These compounds are particularly effective in controlling gramineous weeds without causing phytotoxicity to broad-leaf crops. Key findings include:

- Selective Herbicide : The quinoxaline derivatives are effective against various weeds in agricultural settings, including upland cultivation, paddy fields, and orchards. They can be applied post-emergence, making them suitable for selective weed management strategies .

- Composition : Typical formulations contain between 0.5% to 95% of the active ingredient, depending on the specific application and environmental conditions. The effective dosage ranges from 1 to 5000 grams per hectare .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 2-(4-Hydroxyphenoxy)-3-methylquinoxaline:

- Antibacterial Activity : Research indicates that certain quinoxaline derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE). The minimum inhibitory concentrations (MIC) for these compounds range from 0.25 to 1 mg/L .

- Biofilm Inhibition : These compounds also show efficacy in preventing biofilm formation, which is crucial for treating chronic infections resistant to conventional antibiotics .

Anticancer Potential

The compound's structure has led researchers to explore its potential as an anticancer agent:

- VEGFR-2 Inhibition : Studies have focused on the design of new derivatives based on 3-methylquinoxaline for inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Compounds have been evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7, with promising results indicating their potential as anticancer agents .

- Mechanistic Studies : Further investigations into specific derivatives have revealed their apoptotic effects through analyses of cell cycle parameters and apoptotic markers like caspase-3 and BAX, suggesting mechanisms by which these compounds exert their anticancer effects .

Structure-Activity Relationship Studies

The development of structure-activity relationship (SAR) studies has been pivotal in understanding how modifications to the quinoxaline structure can enhance its biological activity:

- Molecular Docking Studies : Computational approaches have been employed to predict binding affinities and pharmacokinetic properties of synthesized quinoxaline derivatives, aiding in the identification of lead compounds for further development .

- Synthesis of New Derivatives : Innovative synthetic pathways have been explored to create new analogs with improved efficacy against targeted pathogens or cancer cells, expanding the therapeutic potential of quinoxaline derivatives .

Analyse Chemischer Reaktionen

Condensation Reactions

The hydroxyphenoxy group participates in condensation with aldehydes and amines to form Schiff bases:

Formation of Schiff Bases

-

Reaction with aromatic amines :

Functionalization of the Hydroxyl Group

The phenolic -OH undergoes alkylation and acylation:

O-Methylation

-

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃) .

-

Regioselectivity : O-methylation dominates over N-methylation due to steric hindrance at the nitrogen atom .

-

Product : Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (analogous pathway) .

Acylation

-

Reagents : Acetyl chloride or acetic anhydride.

-

Outcome : Forms acetylated derivatives, enhancing lipophilicity for biological applications .

Acid/Base Stability

The compound’s stability varies under different pH conditions:

Derivatization for Biological Activity

Structural modifications enhance pharmacological properties:

Thiolation

Suzuki Coupling

-

Reagents : Arylboronic acids, palladium catalysts.

-

Application : Introduces aryl groups at the quinoxaline core for targeted drug design .

Key Spectral Data

Characterization of derivatives via spectroscopic methods:

Reaction Mechanisms and Regioselectivity

-

Methylation : Governed by steric effects; the quinoxaline nitrogen is less accessible than the oxygen atom .

-

Schiff Base Formation : Protonated intermediates stabilize imine bonds in acidic ethanol .

-

Acidic Degradation : Protonation of the hydroxyl group triggers dehydration, leading to fused-ring systems .

Eigenschaften

Molekularformel |

C15H12N2O2 |

|---|---|

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

4-(3-methylquinoxalin-2-yl)oxyphenol |

InChI |

InChI=1S/C15H12N2O2/c1-10-15(19-12-8-6-11(18)7-9-12)17-14-5-3-2-4-13(14)16-10/h2-9,18H,1H3 |

InChI-Schlüssel |

REISQWTVPVASLN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.